(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Overview
Description
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide, also known as benzylidene malononitrile, is a chemical compound with a molecular formula of C17H12N2. It is widely used in scientific research for its various applications.
Scientific Research Applications
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide has numerous applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis for the preparation of heterocyclic compounds.
Mechanism of Action
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It also acts as a dienophile in Diels-Alder reactions. The compound has been shown to inhibit the activity of cysteine proteases, which are involved in various physiological processes.
Biochemical and Physiological Effects:
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide in lab experiments is its versatility. It can be used as a starting material for the synthesis of a wide range of compounds. However, one limitation is its toxicity. The compound can be harmful if ingested or inhaled, and appropriate safety measures must be taken when handling it.
Future Directions
There are several future directions for research on (2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of research is the development of more efficient and environmentally friendly synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on biological systems.
Conclusion:
In conclusion, (2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide is a versatile compound with numerous applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.
properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-12-16(11-14-7-3-1-4-8-14)17(20)19-13-15-9-5-2-6-10-15/h1-11H,13H2,(H,19,20)/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUURNUUYOORXRM-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-2-cyano-3-phenylprop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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